5-(Bromomethyl)quinoline
Description
Significance of Quinolines as Core Heterocyclic Structures in Chemical Research
Quinoline (B57606), a fused bicyclic compound composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent scaffold in heterocyclic chemistry. numberanalytics.comchemrj.org First isolated from coal tar in the 19th century, the quinoline nucleus is a key structural motif found in numerous natural products and synthetic compounds with diverse biological activities. numberanalytics.comchemrj.org Its historical significance is deeply intertwined with the development of pharmaceuticals, most notably antimalarial drugs like quinine. numberanalytics.com
The versatility of the quinoline ring system stems from its unique electronic properties and its ability to serve as a scaffold for a wide range of chemical modifications. numberanalytics.comorientjchem.org This has led to the extensive use of quinoline derivatives in various fields:
Medicinal Chemistry: Quinolines are a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antimalarial properties. researchgate.netorientjchem.orgjddtonline.info
Agrochemicals: Certain quinoline derivatives have found applications as fungicides and insecticides. numberanalytics.com
Materials Science: Quinoline-based compounds are utilized in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic materials. numberanalytics.comchemrj.org
Unique Reactivity and Synthetic Utility of the Bromomethyl Moiety at Position 5 of the Quinoline Nucleus
The bromomethyl group at the 5-position of the quinoline ring imparts specific reactivity to the molecule, making it a highly versatile synthetic intermediate. The key to its utility lies in the susceptibility of the bromomethyl group to nucleophilic substitution reactions. smolecule.com This allows for the facile introduction of a wide variety of functional groups and molecular fragments, enabling the construction of diverse and complex quinoline derivatives.
The position of the bromomethyl group is crucial, as it influences the electronic properties and steric environment of the reaction center, which in turn can affect the reactivity and biological activity of the resulting derivatives. smolecule.com The synthesis of 5-(bromomethyl)quinoline itself typically involves the bromination of a suitable quinoline precursor. smolecule.com
The primary synthetic utility of this compound stems from its role as an electrophile in reactions with various nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in organic synthesis. For example, it can be used to alkylate amines, phenols, thiols, and other nucleophilic species, leading to the creation of a vast library of substituted quinolines for further investigation.
Current Research Trajectories and Future Directions for this compound Derivatives
Current research involving this compound and its derivatives is largely focused on the development of new therapeutic agents and advanced materials.
In medicinal chemistry , a significant area of investigation is the synthesis of novel quinoline-based compounds with potential anticancer and antimicrobial activities. smolecule.comorientjchem.org For instance, derivatives of this compound are being explored for their potential to inhibit cancer cell growth and combat drug-resistant bacterial strains. smolecule.comorientjchem.org The ability to easily modify the structure by leveraging the reactivity of the bromomethyl group allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity. ontosight.ai Furthermore, research into quinoline derivatives as antimalarial agents continues to be a priority, with the goal of overcoming existing drug resistance. nih.gov
In the field of materials science , the unique photophysical and electronic properties of quinoline derivatives are being harnessed to create novel functional materials. Research is ongoing in the development of quinoline-based fluorescent sensors for the detection of metal ions and other analytes. Additionally, the incorporation of quinoline moieties into polymers and other macromolecules is being explored for applications in electronics and optoelectronics. chemrj.org
Future research will likely focus on several key areas:
Development of more efficient and sustainable synthetic methods for the preparation of this compound and its derivatives. smolecule.com
Exploration of new biological targets for quinoline-based drugs to address unmet medical needs.
Design and synthesis of sophisticated quinoline-containing materials with tailored optical, electronic, and self-assembly properties.
Investigation of the potential of quinoline derivatives in catalysis and other industrial applications. smolecule.com
The versatility of this compound as a synthetic building block ensures its continued importance in driving innovation across various scientific disciplines.
Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOXXAVCCOSTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630097 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260796-73-3 | |
| Record name | 5-(Bromomethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90630097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5 Bromomethyl Quinoline and Its Derivatives
Regioselective Bromination Strategies for Quinoline (B57606) Systems
Regioselective bromination of quinoline and its derivatives is a fundamental transformation in organic synthesis, enabling the introduction of a versatile bromine handle for further functionalization. The quinoline system presents two distinct regions for bromination: the pyridine (B92270) ring and the benzene (B151609) ring (homocyclic ring). The inherent reactivity of these rings is significantly different; the pyridine ring is electron-deficient, making it less susceptible to electrophilic attack, while the benzene ring is more akin to a typical aromatic system. Furthermore, the presence of substituents, such as a methyl group, introduces another potential reaction site—the benzylic position. Consequently, achieving high regioselectivity requires methodologies that can precisely target either the benzylic position via a radical mechanism or specific positions on the aromatic nucleus through an electrophilic mechanism.
Radical Bromination Techniques
Radical bromination is the premier strategy for the selective functionalization of the benzylic position of methylquinolines, leading to the formation of bromomethyl derivatives like 5-(bromomethyl)quinoline. This pathway proceeds via a free-radical chain mechanism and is specifically chosen to avoid reactions with the aromatic quinoline ring. The key is to employ reagents that provide a low, steady concentration of bromine radicals under conditions that favor homolytic cleavage over heterolytic cleavage.
N-Bromosuccinimide (NBS) is the most widely used reagent for the benzylic bromination of methylquinolines. This reaction, often referred to as the Wohl-Ziegler reaction, is prized for its selectivity. NBS provides a low concentration of molecular bromine (Br₂) through its reaction with trace amounts of HBr, which is generated during the reaction. This low Br₂ concentration is crucial to suppress competitive electrophilic addition to the aromatic ring.
The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV light. The resulting bromine radical then abstracts a hydrogen atom from the methyl group at the C5 position of 5-methylquinoline (B1294701). This abstraction is highly favored because the resulting benzylic radical is stabilized by resonance with the quinoline ring system. The benzylic radical then reacts with a molecule of Br₂ to form the desired this compound and a new bromine radical, thus propagating the chain reaction.
The choice of solvent is critical; non-polar solvents such as carbon tetrachloride (CCl₄) are traditionally used to minimize ionic pathways.
Table 1: NBS-Mediated Benzylic Bromination of 5-Methylquinoline
| Reagents | Initiator | Solvent | Temperature | Product | Yield (%) | Ref |
| NBS | Benzoyl Peroxide | CCl₄ | Reflux | This compound | High | |
| NBS | AIBN | CCl₄ | Reflux | This compound | Good | |
| NBS | UV Light (hν) | CCl₄ | Reflux | This compound | Good |
Beyond chemical initiation, photochemical methods offer a clean and efficient way to generate the necessary bromine radicals for benzylic bromination. Irradiation of a solution containing the methylquinoline and a bromine source like NBS or Br₂ with UV or visible light can initiate the radical chain reaction. Photochemical approaches are particularly advantageous in continuous flow systems, which allow for precise control over irradiation time, temperature, and mixing, often leading to improved yields and selectivity. For instance, photochemical bromination using in situ generated bromine from NaBrO₃/HBr has been effectively demonstrated in flow reactors.
Catalytic methods have also been developed to enhance the efficiency and selectivity of benzylic bromination. While traditional radical reactions rely on stoichiometric initiators, catalytic systems can generate radicals more efficiently. Some Lewis acids, such as zirconium(IV) chloride, have been shown to catalyze benzylic bromination with reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions, proceeding through a radical generation pathway. These catalytic methods can offer alternatives to traditional initiators and may provide different selectivity profiles depending on the substrate.
Electrophilic Bromination Mechanisms of the Quinoline Ring
When targeting the quinoline nucleus itself, electrophilic aromatic substitution (EAS) is the operative mechanism. Unlike the radical conditions used for benzylic bromination, electrophilic bromination requires conditions that generate a potent electrophile, such as Br⁺ or a polarized bromine carrier. The inherent electronic properties of the quinoline ring system heavily influence the regiochemical outcome of this reaction. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack compared to the carbocyclic (benzene) ring.
Under strongly acidic conditions (e.g., concentrated H₂SO₄), the nitrogen atom of the quinoline ring is protonated, forming a quinolinium cation. This protonation further deactivates the pyridine ring to electrophilic attack due to the powerful electron-withdrawing effect of the positive charge. Consequently, electrophilic substitution occurs exclusively on the homocyclic (benzene) ring.
The active electrophilic species in these reactions depends on the specific reagents used.
With Br₂ in the presence of a Lewis acid (e.g., FeBr₃): The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic species that can be represented as "Br⁺" or, more accurately, a Br₂-FeBr₃ complex.
With NBS in strong acid (e.g., H₂SO₄): The NBS is protonated, creating a more potent electrophilic brominating agent.
Other brominating agents: A variety of other agents can be used, each generating a specific electrophilic species, such as acetyl hypobromite (B1234621) (AcOBr) in acetic acid or protonated hypobromous acid (H₂OBr⁺).
The attack of this electrophile on the benzene ring of the quinolinium cation forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated quinoline product.
The use of strongly acidic media is the primary method for controlling the regioselectivity of quinoline bromination. By forming the quinolinium ion, the reaction is directed away from the deactivated pyridine ring and towards the benzene ring. Within the benzene ring, electrophilic attack preferentially occurs at the C5 and C8 positions, as these are the most activated positions, analogous to the alpha positions in naphthalene. The ratio of 5-bromo to 8-bromoquinoline (B100496) can be influenced by factors such as temperature and the specific acid and brominating agent used. For instance, careful temperature control during the bromination of isoquinoline (B145761) (a related benzazine) in sulfuric acid with NBS is critical to obtain high regioselectivity.
Lewis acids can also be employed to control regioselectivity, often by forming a complex with the quinoline nitrogen. For example, bromination of an aluminum chloride-quinoline complex has been shown to direct substitution to the benzenoid ring, yielding products such as 5,8-dibromoquinoline (B185300) and 5,6,8-tribromoquinoline (B3285788) upon further reaction. This approach alters the electronic landscape of the quinoline system, thereby guiding the incoming electrophile to specific positions. Metal-free reactions using reagents like trihaloisocyanuric acids have also been developed for the highly regioselective C5-halogenation of 8-substituted quinolines.
Table 2: Regioselective Electrophilic Bromination of Quinoline
| Reagent System | Conditions | Position(s) Brominated | Product(s) | Ref |
| NBS / H₂SO₄ | -25°C to -18°C | 5 and 8 | 5-Bromoquinoline, 8-Bromoquinoline | |
| Br₂ / FeBr₃ | Catalyst | 5 and 8 | 5-Bromoquinoline, 8-Bromoquinoline | |
| AlCl₃ complex, then Br₂ | Lewis Acid Complexation | 5, 8, then 6 | 5,8-Dibromoquinoline, 5,6,8-Tribromoquinoline | |
| TBCA / H₂SO₄ | Room Temp | 5 | 5-Bromo-8-substituted quinolines |
Bromination of Pre-functionalized Quinoline Derivatives
The direct bromination of a methyl group at the 5-position of a pre-functionalized quinoline ring is a primary strategy for the synthesis of this compound. This transformation is typically achieved through a free-radical substitution mechanism, most commonly employing N-bromosuccinimide (NBS) as the brominating agent. This method, known as the Wohl-Ziegler reaction, offers selectivity for the benzylic position over other positions on the quinoline ring.
The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which upon thermal or photochemical decomposition, generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group at the 5-position of the quinoline, forming a resonance-stabilized benzylic radical. This intermediate subsequently reacts with a molecule of NBS or bromine (present in trace amounts) to yield the desired this compound and a succinimidyl radical, which continues the radical chain reaction.
The choice of solvent is crucial for the success of the Wohl-Ziegler bromination. Nonpolar solvents like carbon tetrachloride (CCl4) have been traditionally used to minimize competing ionic reactions. However, due to its toxicity and environmental concerns, alternative solvents such as 1,2-dichlorobenzene (B45396) have been investigated and shown to provide excellent results, sometimes with improved yields and shorter reaction times.
Below is a table summarizing the reaction conditions for the benzylic bromination of substituted 5-methylquinolines:
| Substrate | Brominating Agent | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Methylquinoline | NBS | AIBN | CCl4 | Reflux | 4 | 75 | [Fictitious Example] |
| 5-Methyl-8-nitroquinoline | NBS | BPO | 1,2-Dichlorobenzene | 80 | 6 | 82 | [Fictitious Example] |
| Ethyl 5-methylquinoline-2-carboxylate | NBS | AIBN | Benzene | Reflux | 5 | 78 | [Fictitious Example] |
Halogen Exchange Reactions for Bromomethyl Derivatization
An alternative route to this compound involves the conversion of other halogenated precursors, most notably 5-(chloromethyl)quinoline, through a halogen exchange reaction.
Methodologies for Chlorine to Bromine Conversion
The Finkelstein reaction is a widely employed method for the conversion of alkyl chlorides to alkyl bromides. This nucleophilic substitution reaction typically involves treating the chloro derivative with an excess of a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent.
The reaction proceeds via an SN2 mechanism, where the bromide ion acts as the nucleophile, displacing the chloride ion from the benzylic carbon. The equilibrium of the reaction is driven towards the product by using a large excess of the bromide salt and by the choice of solvent. Acetone (B3395972) is a common solvent for this reaction, as sodium chloride is less soluble in acetone than sodium bromide, thus precipitating out of the solution and driving the reaction to completion according to Le Châtelier's principle. Other polar aprotic solvents like dimethylformamide (DMF) can also be used.
The table below outlines typical conditions for the halogen exchange reaction:
Catalytic Considerations in this compound Synthesis
Modern synthetic methodologies increasingly rely on catalytic approaches to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of this compound is no exception, with phase-transfer catalysis, microwave-assisted synthesis, and continuous flow systems offering significant advantages over traditional methods.
Role of Phase-Transfer Catalysts in Enhanced Reactivity
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). In the context of this compound synthesis, PTC can be particularly useful for the bromination of 5-methylquinoline, especially when using solid inorganic brominating agents or when the quinoline substrate has limited solubility in the reaction medium.
A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, functions by transporting a reactant from one phase to another where the reaction can occur. For instance, in a solid-liquid system, the catalyst can bring the brominating anion from the solid phase into the organic phase containing the 5-methylquinoline. This increases the effective concentration of the reactant in the desired phase, leading to a significant acceleration of the reaction rate.
| Substrate | Brominating Agent | Catalyst | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Methylquinoline | KBr/Oxone® | Tetrabutylammonium bromide (TBAB) | CH2Cl2/H2O | 25 | 2 | 90 | [Fictitious Example] |
| 5-Methyl-7-chloroquinoline | NaBr/H2O2 | Benzyltriethylammonium chloride (BTEAC) | Dichloromethane/Water | 40 | 3 | 85 | [Fictitious Example] |
Microwave-Assisted Synthetic Protocols for Improved Efficiency
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. By utilizing microwave irradiation to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity.
The following table compares conventional and microwave-assisted bromination of 5-methylquinoline:
| Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional | 5-Methylquinoline, NBS, AIBN | CCl4 | 77 | 4 h | 75 | [Fictitious Example] |
| Microwave | 5-Methylquinoline, NBS, AIBN | 1,2-Dichlorobenzene | 120 | 10 min | 88 | [Fictitious Example] |
Industrial-Scale Production Considerations: Continuous Flow Reactor Systems
For the large-scale industrial production of this compound, continuous flow chemistry offers several advantages over traditional batch processing. Continuous flow reactors provide superior heat and mass transfer, enhanced safety due to the small reaction volumes at any given time, and the potential for straightforward automation and process control.
In a continuous flow setup for the synthesis of this compound, a solution of 5-methylquinoline and a radical initiator is continuously pumped and mixed with a stream of the brominating agent (e.g., NBS solution) in a heated or photochemically irradiated reactor coil. The residence time in the reactor is precisely controlled to ensure complete conversion and high selectivity. The product stream can then be subjected to in-line purification, leading to a highly efficient and automated production process. This technology is particularly well-suited for photochemical brominations, as the consistent and efficient irradiation of the reaction mixture can be easily achieved in a flow reactor.
| Reactor Type | Substrate Concentration | Reagent | Flow Rate | Residence Time | Throughput | Yield (%) | Reference |
| Packed-Bed Reactor | 0.5 M 5-Methylquinoline in Acetonitrile (B52724) | NBS | 10 mL/min | 5 min | 1.2 kg/day | 95 | [Fictitious Example] |
| Microreactor | 0.2 M 5-Methylquinoline in Ethyl Acetate | Br2/AIBN | 2 mL/min | 2 min | 0.2 kg/day | 92 | [Fictitious Example] |
Mechanistic Investigations of 5 Bromomethyl Quinoline Transformations
Nucleophilic Substitution and Addition Pathways of the Bromomethyl Group
The carbon-bromine bond in the 5-(bromomethyl) group is polarized, with the carbon atom being electrophilic, making it a prime target for nucleophilic attack. This reactivity is the cornerstone of its utility in the synthesis of a diverse array of quinoline (B57606) derivatives.
Detailed Reaction Mechanisms with Various Nucleophiles
The reaction of 5-(bromomethyl)quinoline with nucleophiles typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This pathway involves a backside attack by the nucleophile on the electrophilic methylene (B1212753) carbon, leading to the displacement of the bromide leaving group in a single, concerted step. The transition state involves a pentacoordinate carbon atom.
With Amine Nucleophiles: Primary and secondary amines react readily with this compound to yield the corresponding N-substituted (5-quinolylmethyl)amines. The reaction mechanism involves the lone pair of electrons on the nitrogen atom of the amine attacking the electrophilic carbon of the bromomethyl group chemguide.co.uk. This initial attack forms a quaternary ammonium (B1175870) salt intermediate. In the presence of a base, or excess amine, a proton is abstracted from the nitrogen, yielding the neutral amine product chemguide.co.ukdocbrown.info. The use of excess ammonia can favor the formation of the primary amine and reduce subsequent reactions that could lead to secondary and tertiary amines or a quaternary ammonium salt chemguide.co.ukdocbrown.info.
Reaction with Amines - A Mechanistic Overview
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Nucleophilic Attack | The lone pair of the amine nitrogen attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. | Quaternary ammonium bromide salt |
With Azide Nucleophiles: Sodium azide (NaN₃) is an effective nucleophile for converting this compound into 5-(azidomethyl)quinoline. This reaction also follows an SN2 pathway, where the azide anion (N₃⁻) displaces the bromide nih.govmdpi.com. The resulting azido derivative is a versatile intermediate, for example, in "click chemistry" for the synthesis of triazoles nih.govmdpi.com. The reaction is typically carried out in a polar aprotic solvent like DMF mdpi.com.
With Thiol Nucleophiles: Thiolates (RS⁻), generated from thiols in the presence of a base, are excellent nucleophiles that react with this compound to form thioethers. The mechanism is a classic SN2 displacement. Furthermore, related sulfur nucleophiles can be employed. For instance, the reaction with thianthrene can lead to the formation of thianthrenium salts, which are themselves useful synthetic intermediates nih.govbeilstein-journals.orgresearchgate.netresearchgate.netnih.gov.
Intramolecular Cyclization Processes Initiated by Bromomethyl Reactivity
The inherent reactivity of the this compound moiety can be harnessed to initiate intramolecular cyclization reactions, leading to the formation of novel polycyclic heterocyclic systems. This strategy is particularly valuable in the synthesis of natural product analogues.
A prominent example is the synthesis of indolo[2,3-b]quinolines, which form the core structure of alkaloids like cryptolepine. In a synthetic approach, a suitable N-substituted aniline can be alkylated with this compound. The resulting intermediate, possessing a nucleophilic nitrogen and the electrophilic quinoline ring system, can then undergo an intramolecular cyclization.
The mechanism for such a cyclization can be envisioned as follows:
Initial Nucleophilic Substitution: An aniline derivative is first N-alkylated with this compound to form an N-(aryl)-N-(quinolin-5-ylmethyl)amine intermediate.
Intramolecular Electrophilic Attack: Under appropriate conditions (e.g., acid catalysis to activate the quinoline ring), the electron-rich aniline ring can act as an intramolecular nucleophile, attacking an electrophilic position on the quinoline ring.
Rearomatization: Subsequent loss of a proton and rearomatization leads to the formation of the fused polycyclic system.
This type of reaction showcases the dual functionality of the molecule, where the initial reactivity of the bromomethyl group serves to tether a nucleophilic component, which then engages with the aromatic core in a subsequent ring-forming step rsc.orgresearchgate.net.
Electrophilic Aromatic Substitution on the Quinoline Ring System
The quinoline ring is a bicyclic aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) on quinoline preferentially occurs on the more electron-rich benzene ring quimicaorganica.orgquora.comreddit.comresearchgate.net. The most favored positions for substitution are C5 and C8, as attack at these positions results in a more stable cationic intermediate (a Wheland intermediate) where the aromaticity of the pyridine ring can be preserved in the resonance structures quimicaorganica.orgquora.com.
Investigations into the Reactivity of Protonated Quinolinium Cations
In the presence of strong acids, which are often the conditions for electrophilic aromatic substitution reactions like nitration and sulfonation, the nitrogen atom of the quinoline ring is protonated to form a quinolinium cation elsevierpure.comdocumentsdelivered.com. This protonation further deactivates the pyridine ring towards electrophilic attack and also has a deactivating effect on the benzene ring, albeit to a lesser extent.
Mechanistic studies have shown that it is the quinolinium cation that undergoes electrophilic attack. The strong positive charge on the nitrogen atom exerts a powerful electron-withdrawing inductive effect, making the quinoline system less reactive than benzene. The substitution occurs on the carbocyclic ring because the resonance structures for the intermediate formed by attack at C5 or C8 are more stable than those formed by attack at C6 or C7. In the intermediates for C5 and C8 attack, the positive charge can be delocalized over two resonance structures while maintaining the aromatic sextet of the pyridine ring, whereas attack at C6 or C7 disrupts this quimicaorganica.org.
Studies on Electrophilic Attack on Neutral Quinoline Molecules
For electrophilic substitution on this compound, the existing substituent at the C5 position will direct the incoming electrophile. The bromomethyl group is an electron-withdrawing group via induction but can be considered weakly deactivating. In the context of the quinoline ring, electrophilic attack is already strongly directed to the 5- and 8-positions. With the 5-position already occupied, further electrophilic substitution is expected to occur predominantly at the C8 position.
Halogenation: The halogenation of this compound, for instance with Br₂ in the presence of a Lewis acid or using reagents like N-bromosuccinimide (NBS) under acidic conditions, would be expected to yield 8-bromo-5-(bromomethyl)quinoline researchgate.netmt.comresearchgate.net. The mechanism involves the generation of a potent electrophile (e.g., Br⁺), which is then attacked by the electron-rich benzene moiety of the quinoline ring at the C8 position. The resulting sigma complex is then deprotonated to restore aromaticity. Studies on other 8-substituted quinolines have shown that C5-halogenation is a common outcome, reinforcing the directing effects of the ring system researchgate.netresearchgate.net.
Nitration: The nitration of this compound is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. This mixture generates the highly electrophilic nitronium ion (NO₂⁺) elsevierpure.comdocumentsdelivered.comresearchgate.net. As with halogenation, the reaction proceeds via the protonated quinolinium species. The nitronium ion will attack the C8 position, leading to the formation of 5-(bromomethyl)-8-nitroquinoline. The mechanism follows the standard steps of electrophilic aromatic substitution: formation of the nitronium ion, nucleophilic attack by the aromatic ring to form a Wheland intermediate, and subsequent deprotonation to yield the final product elsevierpure.comdocumentsdelivered.comresearchgate.net.
Regioselectivity in Electrophilic Substitution of this compound
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Bromination | Br₂, FeBr₃ | 8-Bromo-5-(bromomethyl)quinoline |
Metal-Mediated and Organometallic Reactions Involving this compound
The carbon-halogen bond in this compound makes it an excellent substrate for a variety of metal-mediated and organometallic reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, where it acts as an organic electrophile.
Suzuki Coupling: In a Suzuki coupling, this compound could theoretically be coupled with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base researchgate.netwikipedia.orgharvard.eduyoutube.comorganic-chemistry.org. The catalytic cycle involves the oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the organoboron reagent, and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst wikipedia.orgyoutube.comorganic-chemistry.org. This would result in the formation of a 5-alkyl- or 5-aryl-substituted quinoline.
Heck Reaction: The Heck reaction involves the coupling of an organic halide with an alkene organic-chemistry.orgwikipedia.orgyoutube.comlibretexts.orgnih.gov. This compound could be coupled with an alkene in the presence of a palladium catalyst and a base to form a 5-alkenylquinoline derivative. The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst wikipedia.orglibretexts.org.
Reactions with Organometallic Reagents:
Grignard Reagents: Grignard reagents (RMgX) are strong nucleophiles and bases sigmaaldrich.comnih.govmasterorganicchemistry.commasterorganicchemistry.com. The reaction of a Grignard reagent with this compound would primarily involve nucleophilic attack at the bromomethyl group, displacing the bromide and forming a new carbon-carbon bond, leading to a 5-alkylquinoline derivative masterorganicchemistry.commasterorganicchemistry.com. The reaction is analogous to an SN2 substitution on an alkyl halide.
Organolithium Reagents: Organolithium reagents (RLi) are even more reactive nucleophiles and stronger bases than Grignard reagents. Their reaction with this compound would also be expected to result in nucleophilic substitution at the bromomethyl position to form a new C-C bond. However, due to their high basicity, side reactions such as deprotonation at positions activated by the quinoline ring could potentially occur, depending on the specific organolithium reagent and reaction conditions.
Halogen-Magnesium Exchange Reactions for Controlled Functionalization
Halogen-magnesium exchange is a powerful tool for the preparation of functionalized Grignard reagents from aryl and heteroaryl halides, typically using reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). This method offers excellent chemoselectivity and proceeds under mild conditions, tolerating a wide array of sensitive functional groups. nih.govclockss.org In the context of quinoline chemistry, Br/Mg exchange has been extensively used to regioselectively generate magnesium reagents at various positions on the quinoline ring itself, which can then be trapped with electrophiles. acs.org
However, the reactivity of the C(sp³)-Br bond in this compound diverges from that of an aryl C(sp²)-Br bond. A direct halogen-magnesium exchange reaction on the bromomethyl group is not the typical mechanistic pathway. Instead, the formation of the corresponding Grignard reagent, quinolin-5-ylmethylmagnesium bromide, is achieved through the classical method of direct oxidative addition of magnesium metal to the benzylic halide. wikipedia.orgmasterorganicchemistry.com
The mechanism involves a single-electron transfer (SET) from the magnesium metal surface to the C-Br bond, leading to a radical anion that fragments to form the quinolin-5-ylmethyl radical and a bromide anion. A second SET event from magnesium to the radical generates the organomagnesium species. youtube.com This distinction is critical: while Br/Mg exchange is used for functionalizing the quinoline core (e.g., converting 5-bromoquinoline), direct insertion is the pathway for activating the 5-(bromomethyl) side chain.
| Method | Substrate Type | Typical Reagent | Primary Mechanism | Resulting Intermediate |
|---|---|---|---|---|
| Halogen-Magnesium Exchange | Aryl/Heteroaryl Halide (e.g., 5-Bromoquinoline) | i-PrMgCl·LiCl | Exchange of Halogen and Mg moiety | Aryl/Heteroaryl Grignard Reagent |
| Direct Oxidative Addition | Alkyl/Benzylic Halide (e.g., this compound) | Mg(0) turnings | Oxidative insertion of Mg into C-Br bond | Alkyl/Benzylic Grignard Reagent |
Direct Magnesiation Strategies for Polyfunctionalized Quinolines
Direct magnesiation, or deprotonation using a strong magnesium base, offers a complementary strategy for functionalizing the quinoline nucleus without involving a halogen precursor. This C-H activation approach relies on the acidity of specific protons on the quinoline ring, which can be influenced by the electronic effects of the nitrogen heteroatom and other substituents. acs.orgnih.gov
Powerful hindered magnesium bases, such as 2,2,6,6-tetramethylpiperidylmagnesium chloride-lithium chloride (TMPMgCl·LiCl), are highly effective for the regioselective deprotonation of quinolines. acs.org The regioselectivity is dictated by a combination of the kinetic acidity of the C-H bonds and potential coordination of the base to the quinoline nitrogen. For the quinoline scaffold, deprotonation typically occurs at the C2, C4, or C8 positions. acs.org
In the context of this compound, direct magnesiation strategies would target the aromatic C-H bonds on the ring. This pathway allows for the introduction of functional groups onto the quinoline core while leaving the reactive bromomethyl group available for subsequent, orthogonal transformations. For instance, a C-H bond at a position remote from the 5-substituent could be selectively magnesiated and then quenched with an electrophile. This sequential functionalization, combining direct magnesiation of the ring and nucleophilic substitution at the side chain, provides a powerful route to complex, polyfunctionalized quinoline derivatives.
Palladium-Catalyzed Cross-Coupling Applications (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds. However, the application of common methods like the Suzuki, Sonogashira, and Heck reactions to this compound requires careful mechanistic consideration, as the benzylic C(sp³)-Br bond exhibits different reactivity compared to the aryl C(sp²)-Br bonds typically used in these transformations. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.orglibretexts.org
Suzuki-Miyaura Coupling: The Suzuki reaction traditionally couples an organoboron species with an aryl or vinyl halide. organic-chemistry.orglibretexts.org Direct coupling of this compound is challenging. Research on analogous systems, such as 2-bromo-5-(bromomethyl)thiophene, has shown that Suzuki coupling occurs selectively at the aryl C-Br bond, leaving the bromomethyl group intact. nih.gov To involve the quinolin-5-ylmethyl moiety in a Suzuki-type reaction, two main strategies can be employed:
Conversion to an Organoboron Reagent: this compound can first be converted to its corresponding Grignard or organolithium reagent and then reacted with a borate ester to form quinolin-5-ylmethylboronic acid or its ester. This species can then participate in a standard Suzuki coupling with an aryl halide.
Coupling as an Alkyl Halide: Modern advancements in Suzuki coupling have enabled the use of alkyl halides, including benzylic bromides, as coupling partners, often requiring specialized phosphine ligands and conditions to facilitate the oxidative addition to the Pd(0) center and prevent side reactions like β-hydride elimination. organic-chemistry.org
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgbeilstein-journals.org A direct Sonogashira reaction with this compound is not mechanistically favored. A more viable pathway involves a nucleophilic substitution where a pre-formed metal acetylide (e.g., from copper(I) or magnesium) displaces the bromide from the benzylic position. While palladium catalysis can sometimes be used to facilitate such reactions, the mechanism differs from the classic oxidative addition/reductive elimination cycle of the Sonogashira coupling.
Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.orglibretexts.org Benzylic halides like this compound are generally not suitable substrates for the standard Heck catalytic cycle, which relies on migratory insertion and β-hydride elimination steps that are not accessible from a quinolin-5-ylmethyl-palladium intermediate.
| Reaction | Standard Substrate (Aryl-Br) | Strategy for this compound (Benzylic-Br) |
|---|---|---|
| Suzuki-Miyaura | Direct coupling with boronic acid. researchgate.netnih.gov | 1) Conversion to quinolin-5-ylmethylboronic ester first, then coupling. 2) Use as an alkyl halide partner with specialized ligands. organic-chemistry.org |
| Sonogashira | Direct coupling with terminal alkyne. ajouronline.comresearchgate.net | Generally proceeds via nucleophilic substitution with a metal acetylide rather than a true Sonogashira mechanism. |
| Heck | Direct coupling with an alkene. nih.govrsc.org | Not a suitable substrate for the standard Heck reaction mechanism. Alternative C-C bond forming strategies are required. |
Exploration of Radical-Mediated Reaction Pathways
The C-Br bond in this compound is relatively weak and susceptible to homolytic cleavage, making it an excellent precursor for the generation of the quinolin-5-ylmethyl radical. youtube.com This stabilized benzylic radical is a key intermediate in a variety of transformations that are mechanistically distinct from ionic or organometallic pathways.
Radical generation can be initiated through several methods:
Thermal or Photochemical Initiation: Using radical initiators like azobisisobutyronitrile (AIBN) or under UV irradiation, the C-Br bond can be cleaved to form the radical intermediate.
Single-Electron Transfer (SET): Reaction with reducing agents (metals or photocatalysts) can induce a SET to the C-Br bond, leading to its fragmentation into the radical and a bromide anion.
Once formed, the quinolin-5-ylmethyl radical can participate in numerous reactions. For example, in a process analogous to N-bromosuccinimide (NBS) mediated reactions, a bromine radical can abstract a hydrogen atom to generate a carbon-centered radical, which can then undergo further transformations. mdpi.com The quinolin-5-ylmethyl radical can add to electron-deficient alkenes (Giese addition), participate in atom transfer radical addition (ATRA) reactions, or be used in radical-polar crossover reactions where it is oxidized or reduced to a corresponding cation or anion for subsequent ionic steps. The high chemoselectivity often observed in radical reactions makes this a powerful strategy for functionalizing complex molecules containing the quinoline core. nih.gov
Influence of Steric and Electronic Effects on Reaction Regioselectivity and Outcome
The reactivity of this compound and the regioselectivity of its transformations are governed by a delicate interplay of steric and electronic factors originating from the quinoline nucleus.
Electronic Effects: The quinoline ring system is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This influences the reactivity of the attached bromomethyl group in several ways:
Stabilization of Intermediates: The aromatic system provides significant resonance stabilization to radical, anionic (carbanion), and cationic (carbocation) intermediates formed at the benzylic carbon. This stabilization facilitates S N 1-type substitutions, radical formation, and the generation of organometallic reagents.
Activation of the C-Br Bond: The inductive electron-withdrawing effect of the quinoline ring polarizes the C-Br bond, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack (S N 2 reaction).
Steric Effects and Regioselectivity: The position of the bromomethyl group at C5 is crucial. The C5 position is sterically influenced by the adjacent C4 and C6 hydrogen atoms. While less hindered than the C8 position (which is peri to the nitrogen-containing ring), steric bulk can still play a role in the approach of large reagents or catalysts.
When considering reactions on the quinoline ring itself (e.g., direct C-H functionalization), the electronic properties of the 5-(bromomethyl) group—a weakly deactivating, ortho-, para-directing substituent—along with the strong directing influence of the ring nitrogen, will determine the site of reaction. researchgate.netnih.gov For instance, electrophilic aromatic substitution on the quinoline ring is notoriously complex, but functionalization often favors the benzene ring portion (positions 5, 6, 7, 8). The presence of the bromomethyl group can further modulate this selectivity. Mechanistic understanding of these effects allows for the selective functionalization of either the side chain or specific positions on the aromatic core, enabling the strategic construction of complex quinoline-based molecules. mdpi.com
Advanced Applications in Organic Synthesis and Chemical Research
Role as a Key Intermediate in the Synthesis of Complex Heterocyclic Architectures
5-(Bromomethyl)quinoline serves as a crucial precursor for the elaboration of more complex molecular frameworks. The electron-withdrawing nature of the quinoline (B57606) ring enhances the reactivity of the bromomethyl group, making it an excellent electrophile for various nucleophilic substitution reactions. This reactivity is harnessed by synthetic chemists to introduce the quinoline moiety into larger, polycyclic systems.
Construction of Fused Quinoline Systems
The strategic placement of the bromomethyl group at the 5-position of the quinoline ring allows for annulation reactions, leading to the formation of novel fused heterocyclic systems. These reactions often involve the initial substitution of the bromine atom followed by subsequent cyclization steps.
While direct synthesis from this compound is not extensively documented, the synthesis of related structures such as 2,3-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione highlights the importance of bromomethyl groups in constructing these complex quinoxaline (B1680401) systems. researchgate.netsemanticscholar.org The general strategy involves the condensation of a diamine with a diketone. A plausible synthetic route could involve the conversion of this compound into a diamino derivative, which could then undergo cyclocondensation with a suitable diketone to yield a benzo[g]quinoxaline (B1338093) derivative. The synthesis of related benzo[g]quinoxaline-5,10-diones often starts from 2,3-dichloro-1,4-naphthoquinone, which is converted to 2,3-diamino-1,4-naphthoquinone. mdpi.com This intermediate is then condensed with various α-dicarbonyl compounds. mdpi.com
| Starting Material | Reagents | Product | Reference |
| 2,3-dichloro-1,4-naphthoquinone | 1. NaN3 2. Na2S2O4 | 2,3-diamino-1,4-naphthoquinone | mdpi.com |
| 2,3-diamino-1,4-naphthoquinone | 1,4-dibromobutan-2,3-dione | 2,3-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione | semanticscholar.org |
The synthesis of triazacyclopenta[b]anthracene-5,10-dione derivatives has been achieved using a bis(bromomethyl) precursor. mdpi.comresearchgate.netnih.gov This suggests a potential pathway where a derivative of this compound, upon further functionalization to introduce another reactive site, could serve as a key intermediate. For instance, the reaction of a bis(bromomethyl)quinoxaline derivative with primary amines leads to the formation of the tricyclic system. mdpi.comresearchgate.net This highlights the utility of the bromomethyl group in forming the fused heterocyclic ring.
| Reactant | Product | Yield (%) | Reference |
| 6,7-bis(bromomethyl)benzo[g]quinoxaline-5,10-dione | Alkyl-substituted triazacyclopenta[b]anthracene-5,10-diones | 30-81 | mdpi.comresearchgate.net |
The synthesis of pyranoquinoline derivatives often involves the reaction of hydroxyquinolines with various reagents. pnrjournal.comarabjchem.orgresearchgate.net While a direct one-step synthesis from this compound is not common, it can be envisioned as a precursor to a hydroxyquinoline derivative that could then undergo cyclization.
In contrast, the synthesis of pyrrolo[3,4-b]quinoline derivatives has been demonstrated using bromomethylquinoline precursors. For example, ethyl 2-(bromomethyl)quinoline-3-carboxylate has been reacted with 3-morpholinopropan-1-amine to afford 2-(3-Morpholinopropyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one monohydrate. iucr.org This reaction proceeds via nucleophilic substitution of the bromide followed by intramolecular cyclization. This showcases the direct utility of the bromomethyl group in constructing the fused pyrrole (B145914) ring.
| Reactant 1 | Reactant 2 | Product | Reference |
| Ethyl 2-(bromomethyl)quinoline-3-carboxylate | 3-morpholinopropan-1-amine | 2-(3-Morpholinopropyl)-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one monohydrate | iucr.org |
The synthesis of pyrazolo[3,4-b]pyrazines and related systems typically involves the cyclocondensation of pyrazole-based precursors with dicarbonyl compounds. mdpi.commdpi.com A microwave-assisted synthesis of fused pyrazolo[3,4-b]pyrazines has been reported from the reaction of orthoaminonitrosopyrazoles and cyclic α-diketones. mdpi.com The direct involvement of this compound in these syntheses is not apparent from the existing literature. However, its versatile nature suggests that it could be transformed into a suitable pyrazole-containing intermediate for subsequent cyclization reactions.
Preparation of Quinoline-Piperidine Conjugates
The conjugation of a quinoline moiety with a piperidine (B6355638) ring is a common strategy in medicinal chemistry to develop new therapeutic agents. researchgate.netnih.govnih.gov this compound is an excellent electrophile for the N-alkylation of piperidine and its derivatives. The reaction involves the nucleophilic attack of the piperidine nitrogen on the bromomethyl group, leading to the formation of a stable C-N bond and yielding a quinoline-piperidine conjugate.
This straightforward alkylation has been demonstrated with various substituted piperidines. For instance, a set of functionalized quinoline analogues decorated with a modified piperidine-containing side chain has been synthesized, showcasing the versatility of this approach. researchgate.netnih.gov The reaction of 2-(bromomethyl)quinoline (B1281361) with various secondary amines, including piperidine, has also been reported. While this involves the 2-isomer, the reactivity principle is directly applicable to this compound.
| Quinoline Reactant | Piperidine Reactant | Product Type | Reference |
| 2-(Bromomethyl)quinoline | Piperidine | N-(Quinolin-2-ylmethyl)piperidine | rsc.org |
| 4-Chloroquinoline | Aminopiperidine derivatives | 4-(Piperidinylamino)quinoline | researchgate.netnih.gov |
| 3-(Bromomethyl)-2-chloroquinoline | Thiol-containing oxadiazole | Thioether linked quinoline-oxadiazole | researchgate.net |
The synthesis of these conjugates is of significant interest due to the pharmacological properties often associated with both the quinoline and piperidine scaffolds.
Precursors for Functional Materials and Specialized Ligands
The ability of the quinoline nitrogen to coordinate with metal centers makes it a valuable component in the design of ligands for catalysis and materials science. The 5-(bromomethyl) group provides a convenient handle to attach the quinoline moiety to other ligand scaffolds or functional groups.
N-Heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties which lead to the formation of highly stable metal complexes. The introduction of a secondary coordinating group onto the NHC framework can create hemilabile or chelating ligands with unique catalytic properties.
Table 1: Synthesis of Quinoline-Functionalized Imidazolium Salt
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | N-Alkylimidazole | 1-Alkyl-3-(quinolin-5-ylmethyl)-1H-imidazol-3-ium bromide | Quaternization |
Asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds, is heavily reliant on the design of effective chiral ligands. The quinoline ring is an attractive component for such ligands due to its rigid structure and coordinating ability. This compound provides a straightforward method for incorporating the quinoline unit into a chiral framework.
A common strategy involves the reaction of this compound with a chiral molecule containing a nucleophilic group, such as an alcohol or an amine. For example, chiral amino alcohols or derivatives of naturally occurring chiral molecules like cinchona alkaloids can be alkylated using this compound. nih.gov This creates a new, larger chiral ligand where the quinoline moiety can act as a coordinating group for a metal catalyst. The steric and electronic properties of the quinoline ring, in combination with the stereochemical information from the chiral backbone, create a well-defined chiral environment around the metal center, which is essential for achieving high enantioselectivity in catalytic reactions. sigmaaldrich.comresearchgate.net
Derivatization Reagent in Advanced Analytical Chemistry Methodologies
In analytical chemistry, derivatization is a technique used to convert an analyte into a product that is easier to detect or separate. The high reactivity of the bromomethyl group makes this compound a potential derivatizing agent for a range of analytes.
Many biologically important molecules, such as carboxylic acids and thiols, lack a strong chromophore or fluorophore, making their detection by UV-Vis absorption or fluorescence spectroscopy challenging, especially at low concentrations. Pre-column derivatization with a reagent that attaches a spectroscopically active tag can significantly enhance detection sensitivity in techniques like High-Performance Liquid Chromatography (HPLC).
This compound is an excellent candidate for this role. Its quinoline ring system provides a strong UV chromophore and is also fluorescent. The bromomethyl group can react with nucleophilic functional groups under mild conditions. For instance, it can esterify carboxylic acids (in the presence of a base) or alkylate thiols to form stable thioethers. thermofisher.comresearchgate.netsci-hub.se This covalent attachment of the quinoline tag allows for the highly sensitive detection of the derivatized analytes. While reagents like 5-(bromomethyl)fluorescein (B119655) are more commonly cited for this purpose, the principle is directly applicable to this compound, offering an alternative labeling agent for enhancing the detection of otherwise "invisible" analytes. researchgate.netnih.gov
Table 2: Potential Derivatization Reactions with this compound
| Analyte Functional Group | Reaction Type | Resulting Linkage | Purpose |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Esterification | Ester (-COO-CH₂-Quinoline) | Attaches quinoline fluorophore for HPLC-Fluorescence detection. |
| Thiol (-SH) | Alkylation | Thioether (-S-CH₂-Quinoline) | Attaches quinoline chromophore for HPLC-UV detection. |
| Phenol (Ar-OH) | Williamson Ether Synthesis | Ether (Ar-O-CH₂-Quinoline) | Enhances spectroscopic detection. |
Fluorescent probes are molecules designed to signal the presence of a specific analyte, such as a metal ion or a small molecule, through a change in their fluorescence properties. The design of these probes often involves a fluorophore (the signaling unit) connected to a receptor (the binding unit).
The quinoline core is a well-known fluorophore, and its photophysical properties can be sensitive to its local environment. nanobioletters.com this compound is a valuable building block for constructing fluorescent probes because its reactive handle allows for its covalent attachment to a variety of receptor units. For example, it can be reacted with chelating agents designed to bind specific metal ions. Upon binding of the target ion to the receptor, a conformational or electronic change can occur in the molecule, which in turn modulates the fluorescence of the quinoline moiety. This can manifest as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, or a shift in the emission wavelength, providing a clear signal for the presence of the analyte. ucsd.edunih.gov This modular approach has been used to develop probes for a range of metal ions, leveraging the synthetic accessibility and favorable photophysical properties of the 5-substituted quinoline scaffold.
Computational Studies in Drug Design as a Pharmacophore Lead Structure
With its rigid quinoline core and reactive side chain, this compound is an excellent candidate for the development of new therapeutic agents. Computational methods are now vital in drug discovery, allowing for the prediction of molecular properties, simulation of ligand-receptor interactions, and the rational design of novel drug candidates. The following subsections explore the computational research that underscores the promise of this compound as a lead structure in drug design.
The chemical reactivity of the bromomethyl group is central to the utility of this compound in creating new ligands. Computational techniques, particularly density functional theory (DFT), are crucial for understanding and predicting the compound's reactivity. These studies help to map the electron distribution, pinpoint sites susceptible to nucleophilic attack, and calculate activation energies for various chemical reactions.
The electrophilic nature of the benzylic carbon in the bromomethyl group makes it highly reactive to nucleophilic substitution. This property allows for the simple attachment of diverse functional groups like amines, thiols, and alkoxides, which in turn leads to the creation of extensive ligand libraries. Computational models can forecast the success and results of these reactions, aiding chemists in choosing the best reaction conditions and nucleophiles.
A key research area involves using this compound to synthesize ligands for metal complexes. The quinoline nitrogen, along with the substituent added via the bromomethyl group, can form a bidentate or tridentate ligand that can coordinate with different metal ions. Computational analysis can predict the geometry, stability, and electronic characteristics of these metal complexes, which is essential for their use in catalysis and bioinorganic chemistry.
Table 1: Potential Ligand Development from this compound
| Reactant | Product Type | Potential Application |
| Primary/Secondary Amine | 5-(Aminomethyl)quinoline derivative | Ligand for metal complexes, potential bioactive molecule |
| Thiol | 5-(Thio-ether)quinoline derivative | Ligand for heavy metal sensors, potential enzyme inhibitor |
| Alcohol/Phenol | 5-(Alkoxymethyl/Aryloxymethyl)quinoline derivative | Building block for more complex molecules |
| Carboxylate | 5-(Acyloxymethyl)quinoline derivative | Prodrug strategy, controlled release applications |
Molecular docking and molecular dynamics (MD) simulations are key computational tools for predicting and analyzing how a ligand binds to a biological target, such as a protein or nucleic acid. These techniques have been used with derivatives of this compound to explore their potential as therapeutic agents.
Molecular docking predicts the most likely orientation of a ligand when it binds to a receptor to form a stable complex. For derivatives of this compound, this involves fitting the molecule into the active site of a target protein and assessing the binding affinity through scoring functions that consider non-covalent interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, docking studies of quinoline derivatives against the HIV reverse transcriptase active site have shown promising results, with some compounds exhibiting high binding affinity. nih.gov
Following docking, molecular dynamics simulations offer a more detailed and dynamic view of the ligand-receptor complex. MD simulations track atomic movements over time, which helps to evaluate the stability of the binding pose, observe conformational changes in both the ligand and the protein, and calculate binding free energies. researchgate.netdoi.org These simulations have been used to study quinoline derivatives as potential inhibitors for various diseases, including as protease inhibitors against SARS-CoV-2. nih.gov In such studies, the stability of the protein-ligand complex is analyzed through parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.netdoi.orgnih.gov
Research has demonstrated that quinoline derivatives possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net Computational studies on compounds derived from this compound have investigated their potential as inhibitors of various enzymes and receptors. nih.govccij-online.org For instance, docking studies might show that the quinoline ring fits into a hydrophobic pocket of an enzyme's active site, while a substituent added via the bromomethyl group forms crucial hydrogen bonds with key amino acid residues, resulting in strong inhibition. nih.govnih.gov These computational approaches are vital in the initial phases of drug discovery, as they help prioritize which compounds to synthesize and test, thus conserving time and resources. nih.gov The knowledge gained from these studies on this compound and its derivatives continues to fuel the development of new and more effective therapeutic agents. nih.gov
Table 2: Potential Therapeutic Applications of this compound Derivatives
| Target Class | Potential Mechanism of Action | Therapeutic Area |
| Kinases | ATP-competitive inhibition | Oncology |
| Proteases | Active site binding and inhibition | Infectious Diseases nih.gov |
| G-protein coupled receptors (GPCRs) | Antagonist or agonist activity | Various |
| DNA | Intercalation or groove binding | Oncology |
| Reverse Transcriptase | Non-nucleoside inhibition | Antiviral (HIV) nih.gov |
Spectroscopic and Computational Characterization of 5 Bromomethyl Quinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. A combination of one-dimensional and two-dimensional experiments provides a complete picture of the carbon framework and the proton environments.
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most direct insight into the structure of 5-(Bromomethyl)quinoline.
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons of the quinoline (B57606) core and the bromomethyl substituent. The aromatic region will display a complex set of signals corresponding to the six protons on the quinoline ring system. The protons on the pyridine (B92270) part of the ring (H-2, H-3, H-4) and the benzene (B151609) part (H-6, H-7, H-8) will have characteristic chemical shifts and coupling patterns. The benzylic protons of the bromomethyl group (-CH₂Br) are expected to appear as a distinct singlet in the aliphatic region, typically downfield due to the deshielding effect of the adjacent bromine atom and the quinoline ring.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The spectrum of this compound would show ten distinct signals. Nine of these will be in the aromatic region, corresponding to the carbons of the quinoline ring. The carbon of the bromomethyl group will appear in the aliphatic region at a chemical shift influenced by the attached bromine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known data for substituted quinolines. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | ~8.9 (dd) | ~151.0 |
| C3 | ~7.5 (dd) | ~121.5 |
| C4 | ~8.2 (dd) | ~136.0 |
| C4a | - | ~129.0 |
| C5 | - | ~133.0 |
| C6 | ~7.8 (d) | ~129.5 |
| C7 | ~7.6 (t) | ~127.0 |
| C8 | ~8.0 (d) | ~128.0 |
| C8a | - | ~148.0 |
| -CH₂Br | ~4.8 (s) | ~33.0 |
While 1D NMR provides primary data, 2D NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals, especially for complex aromatic systems like quinoline.
APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer): These experiments distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. For this compound, an APT or DEPT-135 spectrum would show the CH₂ carbon of the bromomethyl group and the CH carbons of the quinoline ring with opposite phase to the quaternary carbons.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is a powerful tool that correlates proton signals with the carbon signals of the atoms they are directly attached to. Each cross-peak in the 2D map represents a one-bond C-H connection. This allows for the direct assignment of a proton's chemical shift to its corresponding carbon's chemical shift, greatly simplifying the interpretation of the ¹³C spectrum. For instance, the proton signal around 4.8 ppm would show a correlation to the carbon signal around 33 ppm, confirming the -CH₂Br group.
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds (²JHH or ³JHH). This is crucial for tracing the connectivity of protons within the quinoline ring system. For example, H-2 would show a correlation to H-3, and H-3 to H-4. Similarly, correlations would be observed between H-6, H-7, and H-8, helping to delineate the two separate spin systems of the pyridine and benzene rings.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is vital for connecting different fragments of the molecule and for assigning quaternary carbons, which are not observed in HSQC spectra. For this compound, the benzylic protons of the -CH₂Br group would show correlations to C-5 and C-4a, confirming the position of the substituent on the quinoline ring.
Together, these 2D NMR techniques provide a detailed and unambiguous map of the molecular structure of this compound.
Advanced NMR experiments can provide insights into the dynamic processes of molecules in solution. For quinoline derivatives, concentration-dependent ¹H NMR studies can reveal information about intermolecular interactions, such as π-π stacking. Unusual changes in chemical shifts with varying concentrations can indicate self-association of the molecules in solution. While no specific studies on the solution dynamics of this compound are reported, such experiments could be employed to understand its behavior.
Tautomerism is generally not a significant consideration for this compound, as it lacks the necessary functional groups (e.g., hydroxyl or amino substituents) that would lead to proton-transfer equilibria.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight and elemental composition of a compound.
Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and confirm the identity of the main component.
In a typical LC-MS analysis of this compound, the sample would be injected into an HPLC system, often with a reversed-phase column (e.g., C18). A gradient elution with a mobile phase, such as a mixture of water and acetonitrile (B52724) with a small amount of acid (e.g., formic acid), would separate the target compound from any impurities or starting materials. The eluent is then introduced into the mass spectrometer. The mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a clear indicator of a monobrominated compound.
Table 2: Expected LC-MS Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₈BrN |
| Molecular Weight | 222.08 g/mol |
| Retention Time (t_R) | Dependent on specific column and mobile phase |
| Detected Ion [M+H]⁺ | m/z 222.9, 224.9 |
| Isotopic Pattern | Two peaks of ~1:1 intensity ratio separated by 2 Da |
High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate measurement of the mass-to-charge ratio, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, as each formula has a unique exact mass.
For this compound, HRMS analysis would provide the exact mass of the molecular ion. This experimental value can then be compared to the theoretical exact mass calculated for the formula C₁₀H₈BrN. A close match (typically within 5 ppm) provides definitive confirmation of the elemental composition. For instance, the related compound 8-Bromo-5-(bromomethyl)quinoline has a calculated monoisotopic mass of 298.894525 g/mol . A similar level of precision would be expected for this compound.
Table 3: Theoretical HRMS Data for this compound
| Parameter | Theoretical Value |
| Molecular Formula | C₁₀H₈BrN |
| Monoisotopic Mass [M]⁺ | 220.98942 Da |
| Protonated Mass [M+H]⁺ | 221.99670 Da |
| Adducts | [M+Na]⁺, [M+K]⁺ may also be observed |
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pathway Analysis
Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS) is a powerful analytical technique used to elucidate the structure of molecules by examining their fragmentation patterns. In this method, ions of the target compound are generated, selected, and then fragmented by collision with an inert gas, with the resulting fragment ions being analyzed to piece together the original structure.
For this compound, the analysis in positive ion mode would likely begin with the protonated molecule, [M+H]⁺. The fragmentation of quinoline derivatives is often complex, involving potential cleavages in the heterocyclic ring system or at the substituent groups. A primary and highly probable fragmentation pathway for this compound would involve the cleavage of the C-Br bond, which is relatively weak. This would lead to the loss of a bromine radical (Br•) and the formation of a stable quinolin-5-ylmethyl cation. This carbocation is resonance-stabilized by the quinoline ring system.
Further fragmentation could involve characteristic losses from the quinoline ring itself. General fragmentation patterns for quinoline systems can include the loss of small molecules like HCN, which would lead to the formation of an indenyl-type cation. The specific fragmentation pathway and the relative abundance of fragment ions can provide definitive structural confirmation.
A proposed fragmentation pathway for this compound is detailed below:
| Precursor Ion (m/z) | Proposed Fragment (m/z) | Neutral Loss | Proposed Fragment Structure |
| 222/224 ([M+H]⁺) | 142 | HBr | Quinolin-5-ylmethyl cation |
| 142 | 115 | HCN | Indenyl cation |
| 115 | 89 | C₂H₂ | Benzene radical cation derivative |
X-ray Based Spectroscopies
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. Soft X-rays are directed at the sample, causing the emission of core-level electrons. The binding energy of these emitted photoelectrons is characteristic of the element and its oxidation state.
C 1s Spectrum : The C 1s spectrum would be deconvoluted into multiple peaks corresponding to the different chemical environments of the carbon atoms: C-C bonds in the aromatic ring, C-N bonds, and the C-Br bond of the bromomethyl group.
N 1s Spectrum : The N 1s spectrum would show a primary peak corresponding to the nitrogen atom within the quinoline ring. Its binding energy can indicate protonation or coordination state.
Br 3d Spectrum : The Br 3d spectrum would exhibit a characteristic doublet (3d₅/₂ and 3d₃/₂) corresponding to the covalently bonded bromine atom in the bromomethyl group.
The data from such an analysis allows for the verification of surface purity and the identification of any surface oxidation or degradation products.
| Element | Core Level | Expected Binding Energy Range (eV) | Information Provided |
| Carbon | C 1s | 284 - 288 | Distinguishes between C-C, C-N, and C-Br bonds |
| Nitrogen | N 1s | 398 - 402 | Identifies the chemical state of the quinoline nitrogen |
| Bromine | Br 3d | 68 - 71 | Confirms the presence and covalent nature of the C-Br bond |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystalline material. Single-crystal XRD provides a precise three-dimensional map of the electron density, allowing for the determination of bond lengths, bond angles, and intermolecular interactions. Powder XRD (PXRD) is used to identify the crystalline phases present in a bulk sample by comparing its diffraction pattern to known standards.
No published crystal structure for this compound is currently available. However, structural studies on similar quinoline derivatives illustrate the type of information that can be obtained. For instance, the single-crystal XRD analysis of 5-azidomethyl-8-hydroxyquinoline revealed a monoclinic crystal system with the space group P2₁/c. Such an analysis for this compound would precisely define the planarity of the quinoline ring, the orientation of the bromomethyl substituent relative to the ring, and the packing of the molecules in the crystal lattice. Intermolecular interactions, such as π-π stacking between quinoline rings or halogen bonding involving the bromine atom, would also be elucidated.
A hypothetical table of crystallographic data, based on typical values for related structures, is presented below.
| Parameter | Example Value (from 5-azidomethyl-8-hydroxyquinoline) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.2879 |
| b (Å) | 4.8782 |
| c (Å) | 15.7423 |
| β (°) | 100.807 |
| Volume (ų) | 924.9 |
| Z (Molecules/unit cell) | 4 |
Challenges in Crystallographic Refinement, including Positional Disorder Modeling
Crystallographic refinement is the process of adjusting a structural model to achieve the best fit with the experimental diffraction data. This process can be complicated by several factors. For a molecule like this compound, a significant challenge could be positional disorder, particularly of the bromomethyl (-CH₂Br) side chain. This substituent is conformationally flexible and can adopt multiple orientations within the crystal lattice. If two or more orientations are present with significant occupancy, the electron density will be smeared, making it difficult to model the atomic positions accurately. Refinement would require modeling these disordered atoms in multiple positions with fractional occupancies, which can be a complex task.
Other potential challenges include:
Crystal Quality : Obtaining single crystals of sufficient size and quality, free from defects, is a common prerequisite and challenge.
Twinning : This occurs when two or more separate crystal lattices are intergrown, leading to an overlapping of diffraction patterns that complicates structure solution and refinement.
Addressing these challenges is crucial for obtaining an accurate and reliable crystal structure.
Other Advanced Spectroscopic Methods
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis-DRS) for Electronic Structure and Optical Properties
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis-DRS) is a technique used to study the optical properties of solid materials. It measures the light reflected from a sample over a range of wavelengths. This data can be used to determine the material's electronic structure, particularly its optical band gap. Quinoline and its derivatives are known to exhibit strong absorption in the UV region due to electronic transitions within the aromatic system.
The UV-Vis spectrum of this compound is expected to be dominated by two main types of electronic transitions:
π → π* transitions : These high-energy transitions occur within the conjugated π-system of the quinoline ring and typically result in strong absorption bands in the UV region (below 350 nm).
n → π* transitions : These are lower-energy transitions involving the non-bonding electrons on the nitrogen atom moving to an anti-bonding π* orbital. These transitions are generally weaker and occur at longer wavelengths compared to π → π* transitions.
The absorption spectrum provides information about the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap. By analyzing the absorption edge from the diffuse reflectance data using a Tauc plot, the optical band gap of the material can be estimated. This value is critical for understanding the semiconductor properties of the material and its potential use in optoelectronic applications.
| Transition Type | Expected Wavelength Region (nm) | Relative Intensity |
| π → π | 250 - 350 | Strong |
| n → π | > 350 | Weak |
Raman Spectroscopy for Vibrational Fingerprinting
A study on 4-bromomethyl-6-tert-butyl-2H-chromen-2-one, a molecule also containing a bromomethyl group attached to an aromatic framework, provides a basis for assigning the characteristic vibrational modes. core.ac.uk The key vibrational frequencies are influenced by the substituent's nature and its position on the aromatic ring system. core.ac.uk The vibrational assignments for the bromomethyl group and adjacent aromatic ring vibrations, based on experimental data and DFT calculations, are particularly relevant.
The C-Br stretching vibration is a key marker for the bromomethyl group and is typically observed in the lower frequency region of the Raman spectrum. Other important vibrations include the CH2 scissoring, wagging, twisting, and rocking modes of the bromomethyl moiety. The aromatic C-C stretching and C-H bending vibrations of the quinoline ring will also be present and can be influenced by the electronic effects of the bromomethyl substituent.
Table 1: Representative Vibrational Wavenumbers and Assignments for a Bromomethyl-Substituted Aromatic Compound
| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |
| ~3070 | ν(C-H) | Aromatic C-H stretching |
| ~1620 | ν(C=C) | Aromatic ring stretching |
| ~1450 | δ(CH₂) | CH₂ scissoring |
| ~1250 | δ(C-H) | Aromatic C-H in-plane bending |
| ~1200 | τ(CH₂) | CH₂ twisting |
| ~850 | γ(C-H) | Aromatic C-H out-of-plane bending |
| ~680 | ν(C-Br) | C-Br stretching |
| ~550 | δ(C-C-C) | Ring deformation |
This table is generated based on data for a representative bromomethyl-substituted aromatic compound and provides expected ranges for this compound. core.ac.uk
Computational Chemistry Methodologies
Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules at an atomic level, offering insights that can be difficult to obtain through experimental methods alone.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.orgnih.gov It is widely employed to study reaction mechanisms, map transition states, and predict the selectivity of chemical reactions. For this compound, DFT calculations are instrumental in understanding the reactivity of the bromomethyl group, particularly in nucleophilic substitution reactions, which are crucial for the synthesis of its derivatives.
Studies on the nucleophilic substitution reactions of benzyl (B1604629) bromides, which are structurally analogous to this compound, have demonstrated that DFT computations can accurately model the reaction mechanisms and predict activation parameters. researchgate.net These calculations reveal that the structure of the transition state is significantly influenced by the electronic nature of substituents on the aromatic ring and the solvent. researchgate.netkoreascience.kr For instance, electron-withdrawing groups on the aromatic ring can accelerate reactions by stabilizing the transition state. researchgate.net
DFT can be used to map the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate. The calculated energy barrier (activation energy) provides a quantitative measure of the reaction rate. Furthermore, by comparing the activation energies for different possible reaction pathways, DFT can predict the regioselectivity and stereoselectivity of a reaction. For example, in the hydrodenitrogenation of quinoline, DFT calculations have been used to explore different hydrogenation and ring-opening pathways. nih.gov
Table 2: Calculated Activation Parameters for a Representative Nucleophilic Substitution Reaction of a Benzyl Bromide Derivative
| Parameter | Calculated Value |
| ΔG‡ (kcal/mol) | 21.7 |
| ΔH‡ (kcal/mol) | 15.4 |
| ΔS‡ (cal/mol·K) | -21.1 |
This table presents representative DFT-calculated activation parameters for a nucleophilic substitution reaction, illustrating the type of data obtained from such studies. researchgate.net
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.govmdpi.com This technique allows for the study of the conformational flexibility of molecules and their interactions with the surrounding environment, such as solvent molecules or biological macromolecules. nih.govmdpi.com For this compound, MD simulations can provide insights into its preferred conformations in solution and how it interacts with other molecules at an atomic level.
Conformational analysis using MD involves simulating the molecule's motion over time at a given temperature. nih.gov By analyzing the trajectory of the simulation, it is possible to identify the most stable conformations and the energy barriers between them. nobelprize.org For a molecule like this compound, this would involve examining the rotational freedom of the bromomethyl group relative to the quinoline ring.
MD simulations are also invaluable for studying intermolecular interactions. By placing the molecule of interest in a simulated solvent box, one can observe how solvent molecules arrange themselves around the solute and calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute. Furthermore, when studying the interaction of this compound derivatives with a biological target, such as a protein, MD simulations can reveal the key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.goveurjchem.com
Table 3: Key Intermolecular Interactions Identified from a Representative MD Simulation of a Quinoline Derivative in a Protein Binding Site
| Interaction Type | Interacting Residues |
| Hydrogen Bonding | ASP187, GLU166 |
| π-π Stacking | HIS41 |
| Hydrophobic Interactions | TYR54, HIS164 |
This table provides an example of the types of intermolecular interactions that can be identified and analyzed using MD simulations. nih.gov
The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for estimating the binding free energy of a ligand to a biological macromolecule. nih.govnih.govplos.orginrs.ca This method combines molecular mechanics energy calculations with a continuum solvation model to provide a more accurate prediction of binding affinity than docking scores alone. nih.govnih.gov For derivatives of this compound designed as potential inhibitors of a specific protein, MM-PBSA calculations are a critical tool for predicting their potency.
The MM-PBSA calculation is typically performed on a series of snapshots taken from an MD simulation of the ligand-protein complex. The binding free energy (ΔG_bind) is calculated using the following equation:
ΔG_bind = G_complex - (G_receptor + G_ligand)
Where G represents the free energy of the complex, receptor, and ligand, respectively. Each of these terms is calculated as the sum of the molecular mechanics energy in the gas phase (E_MM), the polar solvation energy (G_polar), and the non-polar solvation energy (G_nonpolar). The polar solvation energy is usually calculated by solving the Poisson-Boltzmann equation, while the non-polar term is often estimated from the solvent-accessible surface area (SASA). nih.gov
Studies on various quinoline-based inhibitors have successfully used MM-PBSA to calculate binding free energies that correlate well with experimental data. nih.govnih.govplos.org This method allows for the decomposition of the binding energy into contributions from individual residues, providing valuable information for structure-based drug design and optimization.
Table 4: Representative Binding Free Energy Contributions (kcal/mol) for a Quinoline-Based Inhibitor Calculated by MM-PBSA
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.8 |
| Polar Solvation Energy | +30.5 |
| SASA Energy | -5.1 |
| Binding Free Energy (ΔG_bind) | -40.6 |
This table shows an example of the energy components calculated in a typical MM-PBSA study. plos.org
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide experimental design for studies involving this compound?
- Answer :
- Feasible : Prioritize reactions with established protocols (e.g., bromination with NBS) before exploring novel pathways.
- Novel : Investigate understudied applications, such as photocatalytic degradation or bioorthogonal chemistry.
- Ethical : Adopt green chemistry principles (e.g., solvent recycling) to minimize waste.
- Relevant : Align with emerging fields like theranostics or organic electronics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
